5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide
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Overview
Description
5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide is an organic compound with the molecular formula C14H8BrF4NO and a molecular weight of 362.124 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis but optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can undergo nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The exact mechanism of action of 5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of halogens and trifluoromethyl groups can influence its binding affinity and activity towards various biological targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide
- 5-Bromo-2-fluoro-N-(2-(4-methoxyphenyl)ethyl)benzamide
- 5-Bromo-2-fluoro-N-(2-methyl-6-nitrophenyl)benzamide
Uniqueness
5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various research fields .
Properties
CAS No. |
853317-14-3 |
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Molecular Formula |
C14H8BrF4NO |
Molecular Weight |
362.12 g/mol |
IUPAC Name |
5-bromo-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8BrF4NO/c15-9-4-5-12(16)11(7-9)13(21)20-10-3-1-2-8(6-10)14(17,18)19/h1-7H,(H,20,21) |
InChI Key |
AQBOVMPSCYNVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)F)C(F)(F)F |
Origin of Product |
United States |
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